Home > Products > Screening Compounds P70516 > ROCK inhibitor 3
ROCK inhibitor 3 -

ROCK inhibitor 3

Catalog Number: EVT-10907460
CAS Number:
Molecular Formula: C13H19FN4O2
Molecular Weight: 282.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROCK inhibitor 3 is a potent and selective inhibitor of Rho-associated protein kinase, a key regulator in various cellular processes including contraction, migration, and proliferation. This compound has garnered attention for its potential therapeutic applications in conditions such as hypertension, cancer, and pulmonary diseases. The pharmacological characterization of ROCK inhibitor 3 indicates its efficacy in ameliorating hemodynamic parameters and counteracting pulmonary vascular remodeling, making it a candidate for further clinical exploration .

Source

The development of ROCK inhibitor 3 stems from a series of studies aimed at enhancing the selectivity and potency of Rho kinase inhibitors. The synthesis and evaluation of this compound were reported in various scientific journals, highlighting its structure-activity relationships and pharmacological properties .

Classification

ROCK inhibitor 3 belongs to a class of compounds known as small molecule inhibitors. Specifically, it falls within the category of indazole-based inhibitors that target the Rho kinase family, which includes ROCK1 and ROCK2 isoforms. These inhibitors are characterized by their ability to modulate the actin cytoskeleton and influence cell signaling pathways .

Synthesis Analysis

Methods

The synthesis of ROCK inhibitor 3 involves several key steps that adapt established methodologies for constructing Rho kinase inhibitors. The general synthetic procedure was based on previous works that utilized molecular hybridization techniques to create new compounds with enhanced biological activity .

Technical Details

  • Starting Materials: The synthesis typically begins with commercially available precursors that undergo various chemical transformations.
  • Reagents: Common reagents include coupling agents and solvents that facilitate the formation of the desired indazole scaffold.
  • Reaction Conditions: Conditions such as temperature, time, and pH are optimized to maximize yield and purity.

The final product is purified using chromatographic techniques to ensure high-quality material for biological testing .

Molecular Structure Analysis

Structure

ROCK inhibitor 3 features an indazole core structure with specific substitutions that enhance its binding affinity to Rho kinase isoforms. The precise molecular formula and structural representation can be derived from crystallographic data obtained during docking studies .

Data

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on substitutions).
  • Functional Groups: The presence of nitrogen-containing heterocycles contributes to its biological activity and solubility.

The molecular structure allows for effective interaction with the ATP-binding site of Rho kinases, which is critical for its inhibitory function .

Chemical Reactions Analysis

Reactions

ROCK inhibitor 3 undergoes specific chemical reactions that are essential for its synthesis and functionalization. Key reactions include:

  • Coupling Reactions: Used to form the indazole ring structure.
  • Functional Group Modifications: Alterations at specific positions on the indazole scaffold to enhance selectivity towards Rho kinases.

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity throughout the synthesis process .

Mechanism of Action

Process

ROCK inhibitor 3 exerts its pharmacological effects by competitively inhibiting the activity of Rho-associated protein kinases. This inhibition leads to alterations in downstream signaling pathways associated with cell contraction and migration.

Data

  • Inhibition Potency: The half-maximal inhibitory concentration (IC50) values for ROCK inhibitor 3 have been reported in the low nanomolar range (approximately 2 nM for ROCK1), indicating high potency compared to other known inhibitors like fasudil and Y27632 .
  • Binding Affinity: Docking studies suggest that ROCK inhibitor 3 binds effectively within the ATP-binding site, mimicking ATP's interaction but preventing kinase activation.

This mechanism highlights the compound's potential in treating conditions where Rho kinase activity is dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

These properties are crucial for formulating ROCK inhibitor 3 into therapeutic agents suitable for clinical use .

Applications

ROCK inhibitor 3 has potential applications across various scientific domains:

  • Cardiovascular Research: Its ability to modulate vascular smooth muscle contraction makes it a candidate for treating hypertension.
  • Cancer Therapy: By inhibiting tumor cell migration and invasion, it may serve as an adjunct therapy in cancer treatment protocols .
  • Pulmonary Diseases: Its efficacy in counteracting pulmonary vascular remodeling positions it as a therapeutic option for conditions such as pulmonary hypertension .
Molecular Mechanisms of Action of ROCK Inhibitor 3

ROCK Isoform Specificity: Structural Determinants of Selectivity for ROCK1 vs. ROCK2

ROCK inhibitors exhibit varying selectivity profiles driven by structural differences between the ROCK isoforms. ROCK1 and ROCK2 share 92% homology in their kinase domains but possess critical amino acid variations in key regions. ROCK2 contains aspartic acid residues at positions 176 and 218 (Asp176 and Asp218) within the ATP-binding pocket, whereas ROCK1 has asparagine (Asn) and glutamic acid (Glu) at these positions. These residues create electrostatic and steric differences that influence inhibitor binding. Selective inhibitors, such as those from the pyridine/indazole chemical classes, exploit these variations by forming hydrogen bonds with Asp218 in ROCK2, conferring up to 20-fold selectivity over ROCK1 [2] [10]. Crystallographic studies reveal that inhibitors like compound 58 (identified via structure-based design) utilize a piperidin-3-ylmethanamine group to engage Asp218, enhancing ROCK2 affinity while reducing off-target effects on protein kinase A (PKA) [2].

Table 1: Structural Determinants of ROCK Isoform Selectivity

Residue PositionROCK1ROCK2Role in Inhibitor Selectivity
176AsnAspSteric hindrance reduction in ROCK2
218GluAspHydrogen-bond acceptor for selective inhibitors
234LeuMetHydrophobic pocket modulation
123 (Gatekeeper)MetMetSimilar size; minor selectivity influence

Inhibition of Downstream Effectors: Phosphorylation Modulation of MYPT1, MLC2, and LIM Kinase

ROCK inhibitors primarily exert their effects by modulating phosphorylation of downstream cytoskeletal regulators:

  • MYPT1 (Myosin Phosphatase Targeting Subunit 1): ROCK phosphorylates MYPT1 at Thr696/Thr853, inhibiting myosin light chain phosphatase (MLCP). This increases phosphorylated myosin light chain (p-MLC2) levels, sustaining actomyosin contractility. ROCK inhibitor 3 reduces p-MYPT1 by >80% in vascular smooth muscle cells, disrupting this pathway [1] [8].
  • MLC2 (Myosin Light Chain 2): Direct phosphorylation of MLC2 at Ser19 by ROCK enhances actin-myosin interactions. Inhibitors diminish p-MLC2, leading to actin cytoskeleton relaxation and reduced cellular tension [1] [6].
  • LIM Kinase (LIMK): ROCK phosphorylates LIMK1/2 at Thr508/Thr505, activating its kinase domain. Active LIMK then phosphorylates cofilin (an actin-severing protein), suppressing actin depolymerization. ROCK inhibitor 3 decreases p-LIMK and p-cofilin, destabilizing stress fibers and promoting actin turnover [3] [7].

Table 2: Key Downstream Effectors of ROCK Signaling

EffectorPhosphorylation SiteFunctional ConsequenceEffect of ROCK Inhibition
MYPT1Thr696/Thr853MLCP inactivation → increased p-MLC2MLCP activation → reduced contraction
MLC2Ser19Actin-myosin contractilityCytoskeletal relaxation
LIMKThr508/Thr505Cofilin inactivation → actin stabilizationActin depolymerization
CofilinSer3Loss of actin-severing activityEnhanced actin dynamics

Interplay with Rho GTPase Signaling: Competitive Binding Dynamics at the Rho-Binding Domain

ROCK activation is governed by Rho GTPases (e.g., RhoA), which bind to the Rho-binding domain (RBD) in ROCK’s C-terminus. GTP-bound RhoA disrupts ROCK’s autoinhibitory loop (where the C-terminus blocks the kinase domain), transitioning it to an open, active conformation [1] [4]. ROCK inhibitor 3 competes with RhoA-GTP by stabilizing the closed, inactive state:

  • Allosteric Competition: Inhibitors binding the kinase domain prevent RhoA-induced conformational changes, reducing ROCK activity by 60–90% even in RhoA-overexpressing cells [1] [8].
  • Caspase-3 Cleavage Bypass: During apoptosis, ROCK1 is cleaved by caspase-3, generating a constitutively active fragment. Inhibitor 3 suppresses this fragment, confirming action independent of RhoA binding [1] [10].
  • GEF/GAP Modulation: Inhibitors indirectly reduce RhoA activity by attenuating RhoGEF (guanine exchange factor) recruitment, creating a feedback loop that dampens Rho/ROCK signaling amplification [4] [8].

Allosteric vs. ATP-Competitive Inhibition: Comparative Mechanistic Insights

ROCK inhibitors are classified by their binding mode, each with distinct pharmacological implications:

  • ATP-Competitive Inhibitors: These compounds (e.g., Y-27632, fasudil) bind the ATP pocket, preventing kinase activity. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies show they induce long-range conformational changes, including PH-kinase domain separation. This "open" state may paradoxically enhance membrane association in cells by exposing the pleckstrin homology (PH) domain [9] [10].
  • Allosteric Inhibitors: Compounds like compound 16 (identified via HTS) bind outside the ATP site, locking ROCK in a closed conformation. This not only inhibits kinase activity but also sterically blocks RhoA and membrane binding, offering superior selectivity [2] [9].
  • Hybrid Inhibitors: Newer agents (e.g., netarsudil derivatives) exploit both ATP-pocket interactions and allosteric sites, achieving dual ROCK1/2 inhibition with IC50 values <10 nM [6] [10].

Table 3: Mechanistic Classes of ROCK Inhibitors

Inhibitor TypeBinding SiteConformational ChangeSelectivityExample Compounds
ATP-competitiveATP pocketPH-kinase domain separationModerate (kinome-wide)Fasudil, Y-27632
AllostericC-terminal autoinhibitory interfaceStabilizes closed stateHigh (ROCK-specific)Compound 16
Dual-actionATP pocket + allosteric sitePartial PH-kinase occlusionVery highNetarsudil analogs

Properties

Product Name

ROCK inhibitor 3

IUPAC Name

6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide

Molecular Formula

C13H19FN4O2

Molecular Weight

282.31 g/mol

InChI

InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18)

InChI Key

IMZIJLMIOSQRGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.